4-Chloro-2-iodo-5-(trifluoromethyl)aniline

Description

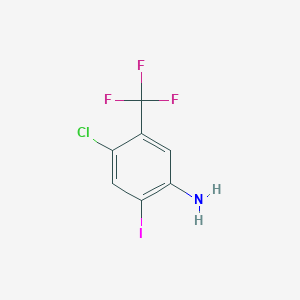

4-Chloro-2-iodo-5-(trifluoromethyl)aniline is a halogenated aniline derivative with a molecular formula of C₇H₄ClF₃IN. Its structure features an amino group (-NH₂) at the 1-position of a benzene ring substituted with chlorine (Cl) at the 4-position, iodine (I) at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position. This unique arrangement of electron-withdrawing substituents (Cl, I, and -CF₃) confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

The iodine atom, in particular, enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its polarizability and bond stability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity in bioactive molecules .

Properties

IUPAC Name |

4-chloro-2-iodo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAJGKPIEJXINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)I)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670616 | |

| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-36-9 | |

| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-chloro-5-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of hazardous chemicals like iodine and chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic Aromatic Substitution: The aniline ring can undergo nitration, sulfonation, and halogenation reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various arylated derivatives depending on the nucleophile used.

Oxidation Products: Nitro or hydroxyl derivatives.

Reduction Products: Amino derivatives.

Scientific Research Applications

4-Chloro-2-iodo-5-(trifluoromethyl)aniline is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-5-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Predicted pKa values based on substituent electron-withdrawing strength and data from similar compounds .

Key Observations:

Acidity : The target compound’s trifluoromethyl, chloro, and iodo groups collectively lower its pKa compared to analogs with fewer electron-withdrawing groups. For example, 4-(trifluoromethyl)aniline has a pKa of 2.75, but the addition of Cl and I in the target compound likely reduces this further (~1.5–2.0) due to enhanced inductive effects .

Reactivity : The iodine substituent enables participation in transition-metal-catalyzed reactions, distinguishing it from fluoro or chloro analogs (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) .

Steric Hindrance: The bulky -CF₃ group at the 5-position may reduce nucleophilic attack at the amino group compared to less-substituted derivatives like 4-Chloro-3-(trifluoromethyl)aniline .

Biological Activity

4-Chloro-2-iodo-5-(trifluoromethyl)aniline is an aromatic organic compound with the molecular formula C₇H₄ClF₃IN. This compound features a unique combination of halogenated groups, which contribute to its distinctive chemical properties and biological activities. The presence of chlorine, iodine, and trifluoromethyl groups makes it a subject of interest in medicinal chemistry, particularly for its potential interactions with various biological targets.

The compound's structure allows for diverse chemical reactions, including:

- Electrophilic Aromatic Substitution : The aniline ring can undergo nitration, sulfonation, and halogenation.

- Substitution Reactions : The iodine atom can be replaced by nucleophiles in reactions such as Suzuki-Miyaura coupling.

- Oxidation and Reduction : Under specific conditions, this compound can yield various derivatives.

These properties make it suitable for further research in biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors.

Enzyme Inhibition

Studies have shown that compounds with trifluoromethyl groups can act as enzyme inhibitors. For instance, the compound has been investigated for its potential role as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| This compound | BCAT1/2 | Data under investigation | High selectivity observed in preliminary studies |

Case Studies

- Proteomics Research : The compound has been utilized in proteomics to study enzyme interactions. Its unique substituents may enhance binding affinity towards specific targets, making it a candidate for drug development.

- Medicinal Chemistry Applications : Ongoing studies are focusing on its pharmacological potential, particularly in developing new therapeutic agents targeting various diseases, including cancer.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that:

- The trifluoromethyl group may enhance lipophilicity and affect membrane permeability.

- The chlorine and iodine substituents could play a role in the electronic properties of the molecule, influencing its interaction with biological targets.

Safety and Toxicity

While exploring the biological activity of this compound, safety considerations are paramount due to its potential toxicity:

- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.